molecular formula C15H19N5OS B2721674 4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1428374-89-3

4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No. B2721674
M. Wt: 317.41
InChI Key: BUJMIKFZSNNWDX-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be determined using spectroscopic methods such as NMR, IR, and mass spectrometry.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, through several steps, to the final product. Each step is characterized by a reaction mechanism that describes the exact sequence of bond making and bond breaking processes.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These techniques provide information about the connectivity of atoms in the molecule and their spatial arrangement.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its functional groups and structure.



Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can provide insights into the compound’s purity and suitability for use in various applications.


Scientific Research Applications

Synthesis and Biological Evaluation

Synthetic Pathways and Derivatives

Research has demonstrated the synthesis of novel compounds derived from pyrimidine, which are evaluated for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Compounds incorporating elements of the specified chemical structure have been synthesized through various chemical reactions, highlighting the compound's versatility as a precursor for developing new pharmaceutical agents with potential therapeutic applications (Abu‐Hashem et al., 2020; Reddy et al., 2013).

Pharmacological Properties

The exploration of piperazine derivatives, which share a core structural motif with the queried compound, has yielded insights into their binding affinity and inhibitory activities against various biological targets. These studies are foundational for drug discovery efforts, particularly in identifying compounds with anti-proliferative, antiemetic, and enzyme inhibition properties, which could be leveraged for therapeutic purposes (Parveen et al., 2017; Mattioda et al., 1975).

Chemical Interactions and Mechanisms

Molecular Docking and SAR

Studies on derivatives sharing the piperazine and pyrimidine moieties have involved molecular docking and structure-activity relationship (SAR) analyses. These research efforts aim to elucidate the molecular interactions between the compounds and their biological targets, providing insights into the design of more potent and selective agents. Such investigations are critical for understanding the chemical basis of drug action and for the rational design of new therapeutics (Tang et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects. This could also involve the development of new synthesis methods or the discovery of new reactions involving the compound.


Please note that this is a general approach and the specific details would depend on the particular compound and the available resources. It’s always recommended to consult with a qualified chemist or researcher when dealing with unknown compounds.


properties

IUPAC Name

4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-12-9-16-11-18-14(12)19-4-6-20(7-5-19)15(21)17-10-13-3-2-8-22-13/h2-3,8-9,11H,4-7,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJMIKFZSNNWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-methylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

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